molecular formula C24H46N4O10 B12276242 tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate

tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate

Cat. No.: B12276242
M. Wt: 550.6 g/mol
InChI Key: KBOMHWIBSAZVOI-UHFFFAOYSA-N
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Description

tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate: is a chemical compound with the molecular formula C13H24N2O7 and a molecular weight of 320.34 . It is a solid compound that is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with cis-3-methoxypiperidine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .

Properties

IUPAC Name

tert-butyl N-(3-methoxypiperidin-4-yl)carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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